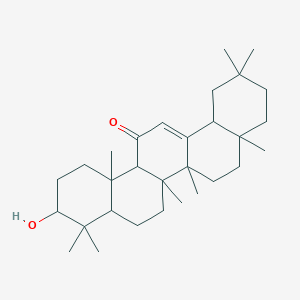
beta-Amyrenonol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Amyrenonol can be synthesized through the sequential two-step oxidation of beta-amyrin at the C-11 position. This process is catalyzed by the enzyme CYP88D6, which can be coexpressed with beta-amyrin synthase in yeast to facilitate in vivo oxidation .
Industrial Production Methods: The industrial production of this compound involves the extraction of licorice roots, followed by the isolation and purification of the compound. The use of biotechnological methods, such as the expression of specific enzymes in yeast, can enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Beta-Amyrenonol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidation reactions, which are essential for its conversion from beta-amyrin .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP88D6 enzyme.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can occur under acidic or basic conditions, depending on the desired product.
Major Products: The primary product formed from the oxidation of beta-amyrin is this compound itself. Further oxidation can lead to the formation of glycyrrhetinic acid .
Scientific Research Applications
Beta-Amyrenonol has a wide range of applications in scientific research:
Chemistry: Used as a skeleton for synthesizing various triterpenoids.
Biology: Studied for its anti-proliferative effects on cancer cells and anti-inflammatory properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Mechanism of Action
Beta-Amyrenonol exerts its effects through several molecular pathways:
Anti-Proliferative Activity: Inhibits cell growth by targeting specific enzymes and pathways involved in cell proliferation.
Anti-Inflammatory Activity: Reduces the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharides.
Molecular Targets: Includes enzymes like CYP88D6 and pathways related to inflammation and cell growth.
Comparison with Similar Compounds
Beta-Amyrone: Another triterpenoid with anti-inflammatory and antifungal activities.
Glycyrrhetinic Acid: A derivative of beta-Amyrenonol with similar anti-inflammatory properties.
Uniqueness: this compound is unique due to its role as a precursor to glycyrrhetinic acid and its significant anti-proliferative and anti-inflammatory activities. Its ability to serve as a skeleton for synthesizing various triterpenoids further distinguishes it from other similar compounds .
Properties
IUPAC Name |
10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIYBGRLWQHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














